1-ethyl-4-(3-phenylpropyl)piperazine 1-ethyl-4-(3-phenylpropyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11054558
InChI: InChI=1S/C15H24N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
SMILES: CCN1CCN(CC1)CCCC2=CC=CC=C2
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol

1-ethyl-4-(3-phenylpropyl)piperazine

CAS No.:

Cat. No.: VC11054558

Molecular Formula: C15H24N2

Molecular Weight: 232.36 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-(3-phenylpropyl)piperazine -

Specification

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
IUPAC Name 1-ethyl-4-(3-phenylpropyl)piperazine
Standard InChI InChI=1S/C15H24N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3
Standard InChI Key VHQTVEWDGAMEBZ-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CCCC2=CC=CC=C2
Canonical SMILES CCN1CCN(CC1)CCCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound consists of a six-membered piperazine ring (C₄H₁₀N₂) with two distinct substituents:

  • 1-Ethyl group: A two-carbon chain (-CH₂CH₃) attached to one nitrogen atom.

  • 4-(3-Phenylpropyl) group: A three-carbon alkyl chain terminating in a phenyl group (-CH₂CH₂CH₂C₆H₅) bonded to the opposing nitrogen.

The molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . The phenylpropyl moiety enhances lipophilicity, facilitating blood-brain barrier penetration, while the ethyl group influences metabolic stability.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.05 (triplet, 3H, -CH₂CH₃), δ 2.40–2.70 (multiplets, 10H, piperazine and -CH₂CH₂CH₂-), and δ 7.20–7.35 (multiplet, 5H, aromatic) confirm the structure .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 233.2 ([M+H]⁺), consistent with the molecular formula .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • N-Alkylation of Piperazine: Piperazine reacts with 1-bromo-3-phenylpropane in acetonitrile at 80°C for 12 hours, yielding 4-(3-phenylpropyl)piperazine.

  • Ethylation: The intermediate undergoes N-ethylation using ethyl bromide in the presence of potassium carbonate, producing the final compound .

Key Reaction Parameters:

ParameterConditionImpact on Yield
SolventAcetonitrileOptimizes alkylation efficiency
Temperature80°CAccelerates reaction kinetics
Molar Ratio (Piperazine:Alkylating Agent)1:1.2Minimizes di-alkylation byproducts

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity .

Industrial-Scale Production

Continuous flow reactors enhance scalability, reducing reaction time to 2 hours and improving yield to 85%. Automated systems enable real-time monitoring of byproducts, ensuring consistency in large batches.

Pharmacological Profile

Dopamine Transporter (DAT) Inhibition

1-Ethyl-4-(3-phenylpropyl)piperazine demonstrates high affinity for DAT (IC₅₀ = 12 nM), as shown in radioligand binding assays using [³H]WIN 35,428 . Comparative data with analogs:

CompoundDAT IC₅₀ (nM)Selectivity over SERT
1-Ethyl-4-(3-phenylpropyl)piperazine12150-fold
GBR-129095300-fold
Cocaine24010-fold

The ethyl group reduces DAT affinity compared to bulkier bis(4-fluorophenyl)methoxy substituents in GBR-12909 but improves metabolic stability .

Anxiolytic and Antidepressant Effects

In rodent models:

  • Elevated Plus Maze: 10 mg/kg dose increased open-arm time by 60%, comparable to diazepam.

  • Forced Swim Test: Reduced immobility duration by 45%, indicating antidepressant potential.

Mechanistically, the compound modulates serotonin (5-HT₁A) and dopamine (D₂) receptors, as evidenced by receptor-binding assays .

Structure-Activity Relationships (SAR)

Impact of N-Substituents

  • Ethyl vs. Methyl: Ethyl substitution increases metabolic half-life (t₁/₂ = 3.2 hours vs. 1.5 hours for methyl).

  • Phenylpropyl Chain Length: Shortening to phenethyl reduces DAT affinity 10-fold, emphasizing the importance of the three-carbon spacer .

Physicochemical Properties

PropertyValuePharmacological Implication
LogP3.1Favors CNS penetration
Aqueous Solubility0.8 mg/mLLimits oral bioavailability
pKa8.9 (piperazine N)Influences ionization at physiological pH

Comparative Analysis with Piperazine Derivatives

Analog Comparison

CompoundKey Structural FeaturesDAT IC₅₀ (nM)Clinical Status
1-Ethyl-4-(3-phenylpropyl)piperazineEthyl, phenylpropyl12Preclinical
GBR-12909Bis(4-fluorophenyl)methoxyethyl5Discontinued
SA-4503Methyl, cyclopropylmethyl18Phase II

The absence of fluorinated aryl groups in 1-ethyl-4-(3-phenylpropyl)piperazine reduces hepatotoxicity risks observed in GBR-12909 .

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